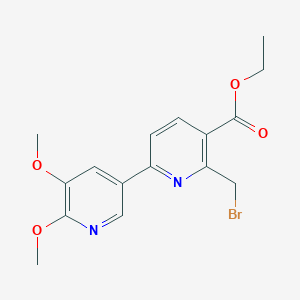![molecular formula C16H15N3O3S B8526194 5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid](/img/structure/B8526194.png)
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines a quinazoline moiety with a thiophene ring, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid involves multiple steps. One common method includes the reaction of L-glutamic acid diethyl ester with 2-thiophenecarboxylic acid, 5-(((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)methylamino)- in the presence of reagents like benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. By inhibiting this enzyme, the compound can interfere with cell proliferation, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Raltitrexed: Another thymidylate synthase inhibitor used in chemotherapy.
Pemetrexed: A similar compound with broader applications in cancer treatment.
Uniqueness
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid is unique due to its specific structural combination of a quinazoline moiety and a thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H15N3O3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-9-17-12-4-3-10(7-11(12)15(20)18-9)8-19(2)14-6-5-13(23-14)16(21)22/h3-7H,8H2,1-2H3,(H,21,22)(H,17,18,20) |
Clave InChI |
ZHQMWRFNBFKOLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)O)C(=O)N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B8526146.png)



![3-Cyclobutyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8526168.png)
![1h-Benzimidazole-6-methanol,1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8526170.png)






